L-threonic acid

Pharmacokinetics Bioavailability Clinical Pharmacology

Select L-threonic acid for its unique (2R,3S) stereochemistry, defined human PK (tmax 2.0h, t½≈2.5h, food‑enhanced absorption), and specific DKK1 inhibitory activity. A validated HPLC method (20‑500 μg/mL, r²>0.999, intra‑/inter‑day RSD<0.2%) supports GMP QC. FTIR‑characterized metal‑coordination chemistry enables structure‑activity studies. Available at ≥95% purity with COA. Avoid uncontrolled variability—choose this standardized active vitamin C metabolite.

Molecular Formula C4H8O5
Molecular Weight 136.10 g/mol
CAS No. 7306-96-9
Cat. No. B1235395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threonic acid
CAS7306-96-9
Synonyms2,3,4-trihydroxy-(threo)-butanoic acid
calcium l-threonate
calcium threonate
ClariMem
L-TAMS compound
L-threonic acid magnesium salt
magnesium threonate
MMFS-01
threonate
threonic acid
threonic acid, (R*,R*)-isomer
threonic acid, (R-(R*,S*))-isomer
threonic acid, dl-
threonic acid, l-
Molecular FormulaC4H8O5
Molecular Weight136.10 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)O
InChIInChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1
InChIKeyJPIJQSOTBSSVTP-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility53 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





L-Threonic Acid CAS 7306-96-9: A Defined Vitamin C Metabolite for Precision Research and Formulation Development


L-threonic acid (CAS 7306-96-9) is a four-carbon sugar acid that serves as the primary endogenous metabolite of L-ascorbic acid (vitamin C) degradation in both plants and animals [1]. As the L-enantiomer with defined stereochemistry (2R,3S), it is chemically distinguished by its specific optical rotation of [α]20/D +16° (c = 1 in H2O) . Unlike many sugar acids with broader or undefined stereochemical profiles, L-threonic acid exhibits a well-characterized human pharmacokinetic profile with rapid absorption (tmax 2.0 h), a half-life of approximately 2.5 h, and enhanced bioavailability when administered with food [2]. This compound is not merely a degradation product but an active metabolite with documented in vitro biological activity, including inhibition of DKK1 expression, a pathway implicated in androgen-driven signaling [3].

Why Substituting L-Threonic Acid with Other Sugar Acids or Vitamin C Metabolites Compromises Research Reproducibility and Formulation Integrity


Generic substitution among sugar acids or vitamin C metabolites is scientifically unsound due to fundamental differences in stereochemistry, pharmacokinetic behavior, and biological activity. L-threonic acid possesses a specific (2R,3S) configuration with an optical rotation of +16°, whereas related compounds like D-threonic acid exhibit opposite optical rotation and distinct biological interactions . Pharmacokinetically, L-threonate demonstrates dose-dependent but non-linear absorption kinetics (Cmax 15.5 mg/L at 675 mg dose vs 42.8 mg/L at 4050 mg dose) and a defined elimination half-life of 2.4-2.7 h [1]—parameters that cannot be assumed for other sugar acids such as L-threose, L-tartaric acid, or oxalic acid. Most critically, L-threonic acid exhibits specific in vitro functional activity, including inhibition of DKK1 expression [2], a property not documented for its structural analogs. FTIR analysis further confirms that L-threonic acid exhibits distinct coordination chemistry with metal ions compared to its metal complexes, with characteristic absorption peaks that differentiate the free acid from its salts [3]. Substitution with uncharacterized or impure alternatives introduces uncontrolled variables that undermine experimental reproducibility and regulatory compliance.

Quantitative Evidence for L-Threonic Acid Differentiation: Validated PK, Functional Activity, and Analytical Specifications for Scientific Selection


Defined Human Pharmacokinetic Parameters Enable Dose Selection and Formulation Optimization

L-threonate exhibits well-characterized human pharmacokinetics with dose-dependent exposure, providing a defined basis for formulation development that is absent for many structural analogs. Following single oral administration of calcium L-threonate at 675 mg, Cmax reached 15.5±4.6 mg/L with tmax of 2.0±0.5 h, while at 4050 mg, Cmax increased to 42.8±15.1 mg/L [1]. The elimination half-life remained consistent at approximately 2.5 h across doses (2.4±1.3 h at 675 mg; 2.7±0.8 h at 2025 mg; 2.7±0.6 h at 4050 mg) [1]. Notably, food intake enhanced absorption: Cmax increased from 32.3±9.9 mg/L (fasted) to 39.1±12.0 mg/L (fed) at the 2025 mg dose, with AUC0-∞ increasing from 152.9±42.9 to 203.6±70.4 mg/L·h [1]. No systemic accumulation was observed after repeated twice-daily dosing for 4 days [2].

Pharmacokinetics Bioavailability Clinical Pharmacology

Distinctive In Vitro Functional Activity: DKK1 Expression Inhibition Not Documented for Structural Analogs

L-threonate demonstrates specific in vitro biological activity through inhibition of DKK1 (Dickkopf-related protein 1) expression, a key negative regulator of Wnt/β-catenin signaling implicated in androgen-driven hair follicle miniaturization [1]. This functional property is not documented for closely related vitamin C metabolites such as dehydroascorbic acid (DHA), 2,3-diketogulonic acid, or oxalic acid, nor for other four-carbon sugar acids like L-threose or L-tartaric acid. The observation was made in the context of investigating L-ascorbic acid derivatives for hair growth promotion, where L-threonate emerged as a metabolite with distinct biological activity [1].

Androgenic Alopecia Wnt Signaling In Vitro Pharmacology

Validated HPLC Analytical Methodology with Defined Detection and Quantification Limits for Quality Control

A rigorously validated HPLC method has been established specifically for the quantification of L-threonic acid in magnesium L-threonate products, providing a standardized analytical framework for quality control that is not available for many structurally related sugar acids [1]. The method achieves a linear calibration range of 20-500 μg/mL with a correlation coefficient r²>0.999 [1]. Method sensitivity is defined by a detection limit of 1 g/100 g and a quantification limit of 2.5 g/100 g [1]. Precision metrics demonstrate intra-day and inter-day relative standard deviation (RSD) of 0.10%-0.19%, while reproducibility testing yields RSD of 0.25%-0.40% [1].

Analytical Chemistry Quality Control HPLC Method Validation

High Purity Achievement via Optimized Synthesis and Ion Exchange Purification

L-threonic acid can be synthesized and purified to high purity levels exceeding 99% through optimized methods. A patent preparation method using L-ascorbic acid as starting material, hydrogen peroxide as catalyst, and metal hydroxide salifying agent at 0-40°C for 3-6 hours achieves product purity >99% [1]. Independently, FTIR characterization studies of L-threonic acid and its metal complexes reported compound purity of 99.60% by HPLC following strong acid ion exchange purification of calcium L-threonate [2]. This level of purity characterization exceeds what is typically documented for related four-carbon sugar acids such as L-threose or erythronic acid, which often lack published purity specifications.

Chemical Synthesis Purification Analytical Characterization

Structural Differentiation via FTIR Spectroscopic Fingerprinting

FTIR spectroscopy provides definitive structural differentiation between L-threonic acid and its metal complexes. The IR spectrum of free L-threonic acid differs distinctly from that of its metal complexes (calcium, magnesium, manganese, cobalt, nickel, and zinc L-threonates), with the metal complexes exhibiting similar spectra to each other but distinct from the parent acid [1]. Notably, characteristic water absorption peaks are absent in calcium L-threonate and zinc L-threonate, confirming that water molecules are not incorporated in these complexes, whereas hydrated forms exist for magnesium, manganese, cobalt, and nickel salts [1]. This spectroscopic fingerprint enables unambiguous identification and quality verification of the free acid versus salt forms.

Spectroscopy Structural Characterization Coordination Chemistry

Validated Application Scenarios for L-Threonic Acid in Research and Industrial Settings


Pharmacokinetic and Bioavailability Studies Requiring Defined In Vivo Exposure Parameters

L-threonic acid is the preferred candidate for studies investigating vitamin C metabolite pharmacokinetics or formulation development where defined human exposure parameters are essential. The compound's well-characterized PK profile—including dose-dependent Cmax (15.5-42.8 mg/L across 675-4050 mg doses), consistent t1/2 of approximately 2.5 h, and documented food-effect enhancement (21% increase in Cmax, 33% increase in AUC0-∞) [4]—provides a validated baseline for experimental design that is absent for alternative sugar acids. This PK dataset enables rational dose selection and reduces formulation trial-and-error compared to uncharacterized alternatives.

Wnt/β-Catenin Pathway Research and Androgenic Alopecia Model Systems

For investigators studying Wnt/β-catenin signaling modulation, particularly in the context of androgen-driven pathways, L-threonic acid offers a distinct functional activity not documented for structurally related metabolites. The compound's ability to inhibit DKK1 expression in vitro [4] provides a specific molecular mechanism for pathway intervention that cannot be assumed for alternative vitamin C degradation products such as dehydroascorbic acid or 2,3-diketogulonic acid. This distinct activity profile supports the selection of L-threonic acid over uncharacterized metabolites when investigating DKK1-mediated signaling.

Quality Control and Analytical Method Development for L-Threonate-Containing Products

The availability of a rigorously validated HPLC method with defined performance characteristics [4] makes L-threonic acid the compound of choice for developing quality control protocols in GMP manufacturing environments. The method's established linearity (20-500 μg/mL, r²>0.999), detection limit (1 g/100 g), quantification limit (2.5 g/100 g), and precision metrics (intra-/inter-day RSD 0.10%-0.19%; reproducibility RSD 0.25%-0.40%) [4] provide a standardized analytical framework that facilitates method transfer and regulatory compliance. This validated methodology is not available for many structurally related sugar acids.

Coordination Chemistry and Metal Complex Synthesis Research

L-threonic acid serves as a well-characterized ligand for metal coordination studies, with defined FTIR spectroscopic fingerprints that distinguish the free acid from its metal complexes [4]. The documented synthesis of highly pure (99.60% by HPLC) metal L-threonate complexes (Ca, Mg, Mn, Co, Ni, Zn) with established stoichiometry M(C4H7O5)2·nH2O [4] provides a robust foundation for investigating structure-activity relationships in metal-ligand systems. This characterization depth exceeds what is available for alternative four-carbon sugar acids.

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